3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile
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Overview
Description
3-[(6-bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile is an organohalogen compound and a member of quinolines.
Scientific Research Applications
Chemical Modification and Analgesic Properties
Research indicates that chemical modifications of quinolinyl propanenitriles, which include compounds similar to 3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile, can significantly impact their analgesic properties. Specifically, modifications like methylation of the methylene bridge and hydration to propanamides have been found to either decrease or enhance analgesic activities, respectively (Ukrainets, Taran, & Andreeva, 2016).
Antimicrobial Applications
A series of propanenitriles, closely related to the chemical structure , demonstrated potent antimicrobial activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Desai, Pandya, & Vaja, 2017). This suggests potential applications in the development of new antimicrobial agents.
Properties
Molecular Formula |
C17H19BrN2S |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-(6-bromo-3-butyl-2-methylquinolin-4-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C17H19BrN2S/c1-3-4-6-14-12(2)20-16-8-7-13(18)11-15(16)17(14)21-10-5-9-19/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
DXCDMEQEVRYHCJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC#N)Br)C |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC#N)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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